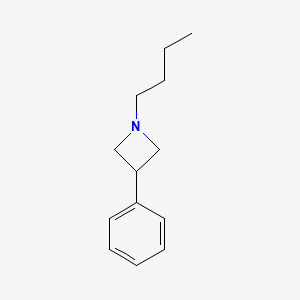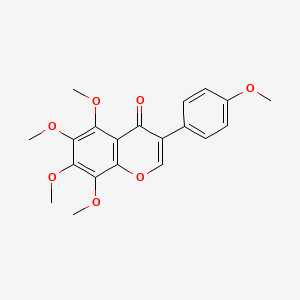
5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its multiple methoxy groups and a chromen-4-one core structure, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 2,3,4,5-tetramethoxybenzene.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and 2,3,4,5-tetramethoxybenzene in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromen-4-one core structure.
Methoxylation: The final step involves the methoxylation of the chromen-4-one core using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to carry out the condensation and cyclization reactions in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide to form demethylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Demethylated derivatives.
Applications De Recherche Scientifique
5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.
Pathways Involved: It modulates signaling pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetramethoxyflavone: Similar structure but lacks the 4-methoxyphenyl group.
3,5,7,8-Tetramethoxyflavone: Similar structure but different positions of methoxy groups.
4H-1-Benzopyran-4-one derivatives: Compounds with similar chromen-4-one core but different substituents.
Uniqueness
5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one is unique due to its specific arrangement of methoxy groups and the presence of the 4-methoxyphenyl group, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
70460-63-8 |
|---|---|
Formule moléculaire |
C20H20O7 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
5,6,7,8-tetramethoxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)13-10-27-17-14(15(13)21)16(23-2)18(24-3)20(26-5)19(17)25-4/h6-10H,1-5H3 |
Clé InChI |
IMNWUNCXNHSUMK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


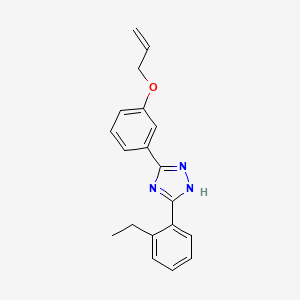
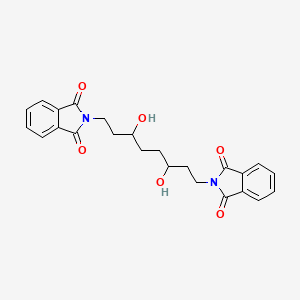


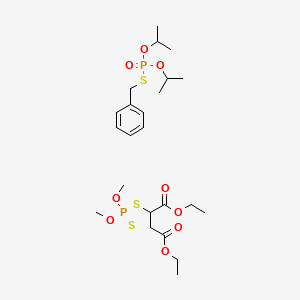
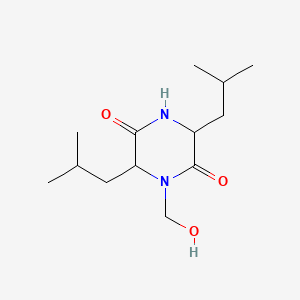
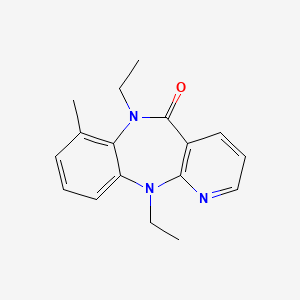
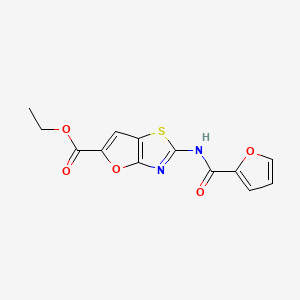
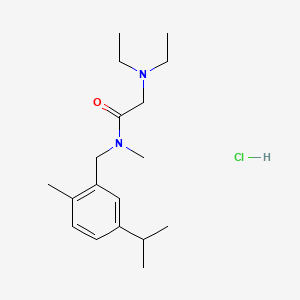
![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)
![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)


